molecular formula C11H8F6N2 B8720345 2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile CAS No. 821777-48-4

2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile

Cat. No.: B8720345
CAS No.: 821777-48-4
M. Wt: 282.18 g/mol
InChI Key: FLHHGZUDLSQCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile is a useful research compound. Its molecular formula is C11H8F6N2 and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

821777-48-4

Molecular Formula

C11H8F6N2

Molecular Weight

282.18 g/mol

IUPAC Name

2-(trifluoromethyl)-4-(3,3,3-trifluoropropylamino)benzonitrile

InChI

InChI=1S/C11H8F6N2/c12-10(13,14)3-4-19-8-2-1-7(6-18)9(5-8)11(15,16)17/h1-2,5,19H,3-4H2

InChI Key

FLHHGZUDLSQCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCC(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-(trifluoromethyl)benzonitrile (0.158 g, 0.84 mmol), (3,3,3-trifluoropropyl)amine hydrochloride (0.125 g, 0.84 mmol) and DIEA (0.326 g, 2.52 mmol) in 1.5 mL of DMSO was heated in a microwave at 200° C. for 20 min. Upon cooling, the mixture was partitioned between Et2O and 0.1N HCl. The organic phase was washed with 0.1N HCl (×2) and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (10-80% EtOAc-hexanes gradient) and the product crystallized from Et2O-hexanes to give 0.144 g (61% yield) of the title compound: 1H NMR (400 MHz, CDCl3) δ 7.60 (d, J=8.6 Hz, 1H), 6.87 (d, J=2.4 Hz, 1H), 6.71 (dd, J=8.6, 2.4 Hz, 1H), 4.56 (bs, NH), 3.53 (q, J=6.5 Hz, 2H), 2.51-2.40 (m, 2H).
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Name
Quantity
0.326 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
61%

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